4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Overview
Description
4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a synthetic organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C10H13IN2O and a molecular weight of 304.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a pyridine ring via a single bond . The pyridine ring carries an iodine atom and a methyl group .Physical and Chemical Properties Analysis
This compound is a solid compound . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Molecular Interaction
- The compound 4-(5-Iodo-3-methylpyridin-2-yl)morpholine has been utilized in the context of chemical synthesis, particularly in the functionalization of pyridazin-3(2H)-one ring via palladium-catalyzed aminocarbonylation. This process involves the transformation of 5-iodo and 4,5-dibromo-2-methylpyridazin-3(2H)-ones in the presence of various amines, showcasing the compound's versatility in chemical reactions and potential in synthesizing a wide range of amides and bromopyridazinones with high reactivity and yield (Takács et al., 2012).
Bioactive Compound Synthesis
- The derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have shown significant biological activity, such as inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method for these compounds was established, indicating the compound's role in the development of bioactive molecules with potential therapeutic applications (Lei et al., 2017).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
- Morpholine derivatives have been studied for their inhibitory activity against xanthine oxidase, showcasing potential as therapeutic agents in conditions like gout and other excessive uric acid production or inflammatory conditions. These studies reveal the compound's role in the pharmaceutical field, specifically in the development of new drugs with anti-inflammatory and enzyme inhibitory properties (Šmelcerović et al., 2013).
Kinase Inhibition and Drug Development
- 4-(Pyrimidin-4-yl)morpholines have been identified as privileged pharmacophores for inhibiting PI3K and PIKKs by forming key hydrogen bonding interactions. This discovery highlights the compound's significant role in the development of selective kinase inhibitors with potential therapeutic applications in diseases such as cancer (Hobbs et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-(5-iodo-3-methylpyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPSUFTAKJXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258713 | |
Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-37-8 | |
Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.